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Compound of Interest

Compound Name: Pipendoxifene hydrochloride

Cat. No.: B1663502 Get Quote

An In-depth Technical Guide to Pipendoxifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pipendoxifene hydrochloride
(ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM). Developed for the

treatment of breast cancer, Pipendoxifene reached Phase II clinical trials before its

development was discontinued.[1][2] This guide covers its chemical properties, mechanism of

action, synthesis, and key preclinical data.

Chemical Structure and Properties
Pipendoxifene is a 2-phenylindole derivative, structurally related to other SERMs like

zindoxifene and bazedoxifene.[1] The hydrochloride salt form enhances its solubility and

stability for research and formulation purposes.[3]

Chemical Identifiers
The fundamental chemical identifiers for Pipendoxifene and its hydrochloride salt are

summarized below.
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Identifier Value Reference

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-

1-[[4-(2-piperidin-1-

ylethoxy)phenyl]methyl]indol-5-

ol hydrochloride

[4]

CAS Number
245124-69-0 (hydrochloride);

198480-55-6 (parent)
[1][5]

Molecular Formula C₂₉H₃₃ClN₂O₃ [6]

Molecular Weight 493.04 g/mol [6]

SMILES

CC1=C(N(C2=C1C=C(C=C2)

O)CC3=CC=C(C=C3)OCCN4

CCCCC4)C5=CC=C(C=C5)O.

Cl

[3]

InChI Key
FIKCMRKZNTXMKE-

UHFFFAOYSA-N

Synonyms ERA-923 [1]

Mechanism of Action
Pipendoxifene is a selective estrogen receptor modulator (SERM) with a high affinity for the

estrogen receptor (ER), particularly ERα.[4][5] As a SERM, it exhibits tissue-specific antagonist

or partial agonist activity. In breast cancer cells, it functions as a pure antagonist.[2][7]

The primary mechanism involves the competitive inhibition of estradiol binding to the ligand-

binding domain of ERα.[4] This antagonism prevents the conformational changes in the

receptor that are necessary for the recruitment of co-activator proteins and subsequent

transcription of estrogen-responsive genes that drive tumor cell proliferation.[8] This leads to

cell cycle arrest and inhibition of tumor growth in ER-positive breast cancer models.[5]
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Caption: Mechanism of Action of Pipendoxifene. (Within 100 characters)
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Preclinical Pharmacology
Pipendoxifene demonstrated a potent preclinical profile, showing strong inhibition of ERα

binding and estrogen-stimulated cell growth. Notably, it retained its efficacy in a tamoxifen-

resistant MCF-7 cell line variant.[5]

In Vitro Activity
Assay

Cell Line /
System

Endpoint Result (IC₅₀) Reference

ERα Binding

Inhibition
ERα

Inhibition of

Estrogen Binding
14 nM [5]

ERE

Transcriptional

Activity

MCF-7
Antagonism of

17β-estradiol
1.5 ± 0.4 nM [2]

Cell Growth

Inhibition
MCF-7

Inhibition of

Estrogen-

Stimulated

Growth

0.2 nM [5]

Cell Growth

Inhibition
MCF-7

Inhibition of

Estrogen-

Stimulated

Growth

0.21 ± 0.16 nM [2]

Cell Growth

Inhibition
T47D Cell Viability 0.77 ± 0.03 nM [9]

Experimental Protocols
Synthesis of Pipendoxifene
Pipendoxifene can be synthesized via a multi-step process involving the preparation of key

intermediates followed by condensation and deprotection.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://invivochem.net/pipendoxifene-hydrochloride.html
https://invivochem.net/pipendoxifene-hydrochloride.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xc71b
https://invivochem.net/pipendoxifene-hydrochloride.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xc71b
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177151/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xc71b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate VI Synthesis

Intermediate VII Synthesis

Final Product Assembly4-Hydroxybenzyl
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Caption: Synthetic workflow for Pipendoxifene. (Within 100 characters)

Methodology:

Synthesis of Intermediate (IV): 4-hydroxybenzyl alcohol (V) is reacted with 1-(2-

chloroethyl)piperidine hydrochloride (II) in the presence of sodium hydroxide and

benzyltriethylammonium bromide in toluene to yield the benzylic alcohol (IV).[2]

Chlorination to (VI): The alcohol (IV) is treated with HCl in tetrahydrofuran (THF) and

subsequently chlorinated using thionyl chloride (SOCl₂) to produce 1-[2-[4-

(chloromethyl)phenoxy]ethyl]piperidine hydrochloride (VI).[2]

Synthesis of Indole Intermediate (VII): The bromo ketone (VIII) is condensed with 4-

benzyloxyaniline hydrochloride (IX) in refluxing dimethylformamide (DMF) to form the indole

derivative (VII).[2]

Condensation: Intermediate (VI) is condensed with the indole derivative (VII) using sodium

hydride (NaH) in DMF, resulting in the N-alkylated indole (X).[2]
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Deprotection: The O-benzyl protecting groups are removed from compound (X) via transfer

hydrogenolysis using cyclohexadiene and palladium on carbon (Pd/C) to yield the final

product, Pipendoxifene.[2]

ERE-Luciferase Reporter Assay
This assay is used to determine the functional estrogenic or anti-estrogenic activity of a

compound.

Methodology:

Cell Culture and Transfection: ERα-positive MCF-7 cells are cultured in appropriate media.

The cells are then transiently transfected with a reporter plasmid containing an estrogen

response element (ERE) linked to a luciferase gene (ERE-tk-luciferase).[2]

Compound Treatment: Transfected cells are treated with varying concentrations of

Pipendoxifene in the presence of a fixed concentration of 17β-estradiol (to measure

antagonist activity) or in its absence (to measure agonist activity).[2]

Luciferase Activity Measurement: After an incubation period, cells are lysed, and luciferase

activity is measured using a luminometer.

Data Analysis: The light output is proportional to the transcriptional activity of the ER. A

decrease in luciferase activity in the presence of estradiol indicates antagonist activity. The

IC₅₀ value is calculated as the concentration of Pipendoxifene that inhibits 50% of the

estradiol-induced luciferase activity.[2]
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Caption: Workflow for an ERE-Luciferase Assay. (Within 100 characters)

Clinical Development
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Pipendoxifene was advanced into clinical trials for the treatment of hormone-dependent

metastatic breast cancer.[2] A Phase II study was initiated to evaluate its efficacy and safety

(NCT00006369).[10] However, development was formally discontinued in November 2005, as it

was initially intended as a backup for bazedoxifene, which proceeded successfully in its own

development program.[1]

Conclusion
Pipendoxifene hydrochloride is a potent, nonsteroidal selective estrogen receptor modulator

that demonstrated significant promise in preclinical models of ER-positive breast cancer. Its

mechanism as a pure ER antagonist in breast tissue, coupled with high in vitro potency,

highlighted its potential as a therapeutic agent. While its clinical development was halted, the

extensive data on its synthesis, mechanism, and activity provide a valuable reference for

researchers in the field of oncology and medicinal chemistry, particularly in the ongoing

development of novel endocrine therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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